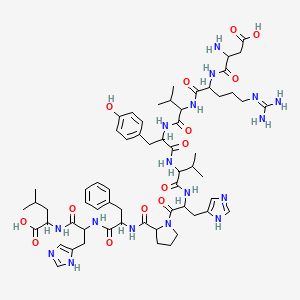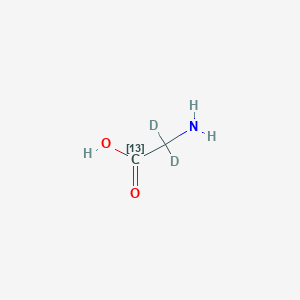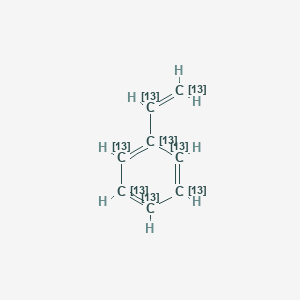
ethenyl(triphenyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :
Reactants: Triphenylphosphine and bromoethane.
Solvent: Toluene.
Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.
Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.
This method is advantageous due to its simplicity, high yield, and high purity of the final product.
Analyse Chemischer Reaktionen
Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Ethenyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research :
Organic Synthesis: It is used in the synthesis of D-amino acids, cycloalkanoindolines, and other complex organic molecules.
Catalysis: The compound acts as a phase transfer catalyst in various organic reactions.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is employed in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Vergleich Mit ähnlichen Verbindungen
Ethenyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as ethyltriphenylphosphonium bromide and polymer-supported triphenylphosphine :
Ethyltriphenylphosphonium Bromide: Similar in structure but contains an ethyl group instead of an ethenyl group. It is also used in organic synthesis and catalysis.
Polymer-supported Triphenylphosphine: This compound is used in solid-phase synthesis and offers advantages such as ease of purification and recyclability.
The uniqueness of this compound lies in its specific application in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes.
Eigenschaften
Molekularformel |
C20H19BrP+ |
|---|---|
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
ethenyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1; |
InChI-Schlüssel |
VRAYVWUMBAJVGH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



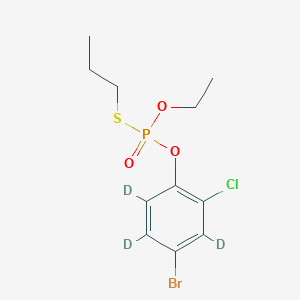




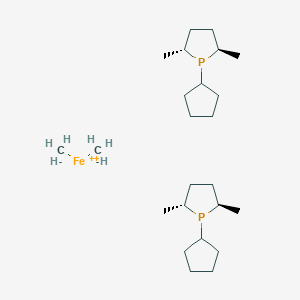

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
